molecular formula C14H15NO2 B8504757 2-Cyano-3-(3-methylphenyl)-but-2-enoic acid ethyl ester

2-Cyano-3-(3-methylphenyl)-but-2-enoic acid ethyl ester

Cat. No.: B8504757
M. Wt: 229.27 g/mol
InChI Key: ALPTZAPCAFYXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(3-methylphenyl)-but-2-enoic acid ethyl ester is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-methylphenyl)but-2-enoate

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)13(9-15)11(3)12-7-5-6-10(2)8-12/h5-8H,4H2,1-3H3

InChI Key

ALPTZAPCAFYXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC(=C1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3′-methylacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), 25 acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) was heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction was cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and 30 dried (Na2SO4). After filtering, the extract was concentrated in vacuo and the desired product, as a mixture of E and Z-isomers, was isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether. The purified oil solidified on standing at room temperature.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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